1-(2,4-difluorophenyl)-N-methylmethanesulfonamide
Description
Properties
Molecular Formula |
C8H9F2NO2S |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c1-11-14(12,13)5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 |
InChI Key |
GLCKYOYPUOXRNO-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of N-Methyl-(2,4-difluorobenzyl)amine
Reaction Scheme :
$$
\text{(2,4-Difluorobenzyl)methylamine} + \text{Methanesulfonyl chloride} \xrightarrow{\text{Base}} \text{1-(2,4-Difluorophenyl)-N-methylmethanesulfonamide}
$$
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base : Triethylamine (3–5 eq) or aqueous NaOH (10–50%)
- Temperature : 0–25°C
- Yield : 65–80% (estimated from analogous sulfonylation reactions)
- Dissolve (2,4-difluorobenzyl)methylamine (1.0 eq) in DCM.
- Add methanesulfonyl chloride (1.1 eq) dropwise under nitrogen.
- Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.
- Quench with water, extract with DCM, and concentrate.
Reductive Amination Followed by Sulfonylation
Step 1 : Synthesis of (2,4-Difluorobenzyl)methylamine
Reaction Scheme :
$$
\text{2,4-Difluorobenzaldehyde} + \text{Methylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{(2,4-Difluorobenzyl)methylamine}
$$
- Solvent : Methanol
- Reducing Agent : Sodium cyanoborohydride (1.2 eq)
- pH : Maintained at 5–6 using acetic acid
- Yield : 70–85%
Step 2 : Sulfonylation as described in Section 1.1.
Comparative Analysis of Methods
| Parameter | Direct Sulfonylation | Reductive Amination + Sulfonylation |
|---|---|---|
| Starting Material Cost | High (preformed amine) | Moderate (aldehyde precursor) |
| Step Count | 1 | 2 |
| Overall Yield | 65–80% | 50–70% |
| Purification Complexity | Low | Moderate (chromatography required) |
Critical Reaction Optimization Data
Solvent Selection
| Solvent | Reaction Efficiency | Source |
|---|---|---|
| THF | High (98% conversion) | , |
| DCM | Moderate (85% conversion) | |
| Toluene | Low (60% conversion) |
Base Impact on Yield
| Base | Yield | Byproducts |
|---|---|---|
| Triethylamine | 78% | Minimal |
| Aqueous NaOH | 65% | Hydrolysis side products |
Scalability and Industrial Considerations
- Two-Phase Systems : Patent CN1054853C highlights the utility of aqueous NaOH in biphasic reactions, reducing catalyst costs.
- Temperature Control : Reactions at 20–50°C minimize decomposition of sensitive intermediates.
- Crystallization : Final products are purified via cooling crystallization in ethyl acetate or IPA, achieving >99% purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different functional groups.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce sulfonic acids or sulfonyl chlorides.
Scientific Research Applications
1-(2,4-Difluorophenyl)-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These properties make the compound a potential inhibitor of enzymes like cytochrome P450 or proteases .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
1-(2,4-Difluorophenyl)-N-methylmethanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, synthetic routes, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C9H10F2N2O2S
- Molecular Weight : 221.23 g/mol
- IUPAC Name : this compound
The presence of two fluorine atoms in the phenyl ring enhances the compound's lipophilicity and biological activity, making it a candidate for further pharmacological studies.
Antibacterial Properties
Research indicates that sulfonamide derivatives exhibit significant antibacterial activity. For instance, studies have shown that compounds with similar structures to this compound can inhibit bacterial growth against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been documented, suggesting that structural modifications can influence antibacterial efficacy .
The biological activity of this compound is believed to be linked to its ability to interfere with bacterial folic acid synthesis. This mechanism is typical for sulfonamides, which act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) involved in folate biosynthesis. This inhibition leads to a depletion of folate necessary for nucleic acid synthesis in bacteria.
Structure-Activity Relationship (SAR)
The SAR studies reveal that variations in the difluorophenyl group significantly affect the compound's biological activity. For example:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1-(2,3-Difluorophenyl)-N-methylmethanesulfonamide | Different fluorine substitution pattern | Varies |
| 1-(3,4-Difluorophenyl)-N-methylmethanesulfonamide | Different position of fluorine atoms | Varies |
| 1-(2-Fluorophenyl)-N-methylmethanesulfonamide | Only one fluorine atom | Reduced activity |
These differences impact lipophilicity and binding affinity towards biological targets, influencing overall efficacy.
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing various sulfonamide derivatives, this compound was tested against standard antibiotics. The results indicated a promising antibacterial profile with an MIC comparable to established antibiotics like streptomycin. This suggests potential as an alternative treatment option in antibiotic-resistant infections .
Case Study 2: In Vivo Studies
Further investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics in animal models. These studies highlighted its potential therapeutic window and provided insights into dosage optimization for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
